![molecular formula C19H22N4O4 B2509171 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396813-96-9](/img/structure/B2509171.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, with CAS number 1396813-96-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of the compound is C19H22N4O4 with a molecular weight of 370.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂N₄O₄ |
Molecular Weight | 370.4 g/mol |
CAS Number | 1396813-96-9 |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as inhibitors of monoamine oxidase (MAO) enzymes. MAO inhibitors are crucial in treating neurodegenerative diseases such as Parkinson's and depression.
Monoamine Oxidase Inhibition
In a study exploring various derivatives with benzo[d][1,3]dioxole structures, it was found that certain compounds demonstrated potent inhibitory activity against MAO-B. For instance, a related compound exhibited an IC₅₀ value of 0.009 µM against MAO-B, highlighting the potential of these derivatives in neurological applications .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d][1,3]dioxole moiety significantly affect the inhibitory potency against MAO enzymes. Compounds lacking carbon between biaryl-linked units showed lower activity. Furthermore, substituents at the para position enhanced activity due to steric factors influencing enzyme binding .
In Vivo Studies
In vivo assessments have demonstrated that compounds with similar structural features improve motor function in models of Parkinson's disease. For example, the administration of certain derivatives resulted in enhanced motor performance correlated with MAO-B inhibition in animal models .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a compound structurally related to this compound. The results indicated significant protection against oxidative stress-induced neuronal damage in vitro. The compound's ability to inhibit MAO-B was linked to reduced levels of reactive oxygen species (ROS) in neuronal cultures .
Case Study 2: Antidepressant Activity
Another research effort focused on evaluating the antidepressant-like effects of compounds derived from the same structural class. Behavioral tests in mice indicated that these compounds produced effects comparable to traditional antidepressants, suggesting their potential utility in treating mood disorders .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-22-18(24)7-6-17(21-22)23-8-2-3-14(11-23)19(25)20-10-13-4-5-15-16(9-13)27-12-26-15/h4-7,9,14H,2-3,8,10-12H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGOVAZVQSWZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.